molecular formula C11H13N3 B13318476 1-(2-Phenylethyl)-1H-imidazol-2-amine

1-(2-Phenylethyl)-1H-imidazol-2-amine

Cat. No.: B13318476
M. Wt: 187.24 g/mol
InChI Key: ZMOBDNRKDFRVDZ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a phenylethyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-imidazol-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction typically requires heating under reflux conditions for several hours to achieve a good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Phenylethyl)-1H-imidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenylethyl)-1H-imidazol-2-amine is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-phenylethyl)imidazol-2-amine

InChI

InChI=1S/C11H13N3/c12-11-13-7-9-14(11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13)

InChI Key

ZMOBDNRKDFRVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CN=C2N

Origin of Product

United States

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